molecular formula C6H18Cl2O2Si3 B1586330 Bis(trimethylsiloxy)dichlorosilane CAS No. 2750-44-9

Bis(trimethylsiloxy)dichlorosilane

Cat. No.: B1586330
CAS No.: 2750-44-9
M. Wt: 277.36 g/mol
InChI Key: YQPFMTIZDAWFAC-UHFFFAOYSA-N
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Description

Bis(trimethylsiloxy)dichlorosilane is an organosilicon compound with the chemical formula C6H18Cl2O2Si3 It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsiloxy)dichlorosilane can be synthesized through the reaction of trimethylsilanol with trichlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an ether solvent at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound involves the use of silicon tetrachloride and a catalyst. The process includes mixing silicon tetrachloride with the catalyst and then reacting it with trimethylsilanol under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsiloxy)dichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(trimethylsiloxy)dichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(trimethylsiloxy)dichlorosilane involves the hydrolysis of chlorine atoms to form silanols, which can further react to form siloxane bonds. The trimethylsiloxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The presence of easily hydrolyzable chlorine atoms makes it a versatile reagent in organosilicon chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsiloxy)dichlorosilane is unique due to the presence of both trimethylsiloxy groups and chlorine atoms, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in the synthesis of complex organosilicon compounds .

Properties

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373515
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2750-44-9
Record name 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2750-44-9
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Synthesis routes and methods

Procedure details

About 1.9 ml of a 25% solution of phosphonitrile chloride in methylene chloride are added at room temperature with stirring to a mixture containing 486 g (3.0 mol) of hexamethyldisiloxane and 170 g (1.0 mol) of tetrachlorosilane. After the mixture has been stirred at room temperature for 8 hours, the catalyst is deactivated by adding 2.2 ml of tri-n-butylamine. Distillation of the reaction mixture at 18° to 34° C. and at 2 mbar gives 55 g of 3,3-dichlorohexamethyltrisiloxane, but no 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane. Likewise the desired 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane is neither found in the distillation residue (12 g) nor in the cold trap (583 g of a mixture of trimethylchlorosilane and 1,1,1-trichloro-3,3,3-trimethyldisiloxane).
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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486 g
Type
reactant
Reaction Step Two
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170 g
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reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?

A1: this compound serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.

Q2: How does this compound react with alcohols and phenols?

A2: While specific reactions are not detailed in the provided abstracts, this compound reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.

Q3: Can you provide an example of a specific derivative of this compound and its use in protecting group chemistry?

A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting this compound with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.

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